molecular formula C20H16N2O2S B2712292 N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 892709-71-6

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2712292
CAS No.: 892709-71-6
M. Wt: 348.42
InChI Key: LTRBUULLLHEPQG-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic small molecule belonging to the class of thiazole derivatives, which are recognized for their diverse biological activities and are a subject of significant interest in anticancer research . Studies on closely related structural analogs have demonstrated that these compounds exhibit potent cytotoxic and proapoptotic effects against a range of tumor cell lines, including murine lymphoma, human glioma, leukemia, and breast adenocarcinoma cells . The mechanism of action for this class of compounds involves targeting intracellular structures, particularly mitochondria. Research on a similar compound, differing only by an additional methyl group on the benzofuran ring, found that it induced a significant decrease in mitochondrial membrane potential and triggered apoptotic and necrotic changes in lymphoma cells, such as nuclear fragmentation and destruction of the plasma membrane . Furthermore, in studies on human breast cancer cells (MCF-7 and MDA-MB-231 lines), the lead analog and its complex with a polymeric carrier were shown to induce DNA damage, including single-strand breaks and fragmentation, without intercalating into the DNA molecule itself . The integration of a polymeric carrier has been shown to significantly enhance the compound's cytotoxic potency, improving its IC50 value against breast cancer cells, which highlights a promising strategy for increasing the efficacy of such therapeutics . This compound is supplied for research purposes to further explore the biology of thiazole derivatives and their potential applications in oncology. This compound is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-16-9-5-6-10-17(16)24-18(13)19(23)22-20-21-12-15(25-20)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRBUULLLHEPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Benzylation: The thiazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a suitable phenol derivative and an α-haloketone.

    Coupling Reaction: The final step involves coupling the benzylated thiazole with the benzofuran derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has been investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown that thiazole derivatives can effectively combat multidrug-resistant bacteria and fungi .

Anticancer Properties

The compound has also been explored for its anticancer activities. In vitro studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). The structure–activity relationship (SAR) analyses suggest that modifications in the thiazole ring enhance its anticancer efficacy .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. These effects are hypothesized to be mediated through the inhibition of pro-inflammatory cytokines, although further studies are needed to elucidate the precise mechanisms involved .

Industrial Applications

In addition to its biological significance, this compound serves as a valuable building block in organic synthesis and materials science. It can be utilized in:

  • Coordination Chemistry : As a ligand for metal complexes.
  • Dye Production : As a precursor for synthesizing various dyes and pigments.

These applications highlight its versatility in both academic research and industrial settings .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives incorporating this compound. The evaluation against human glioblastoma U251 cells revealed significant cytotoxicity with IC50 values indicating effective inhibition of tumor growth .

Case Study 2: Antimicrobial Screening

In another investigation, compounds derived from thiazole were tested for their antimicrobial efficacy against clinical isolates. Results demonstrated that certain derivatives showed potent activity against resistant strains of bacteria, suggesting their potential as therapeutic agents in treating infections .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-benzofuran derivatives exhibit diverse pharmacological profiles depending on substituent modifications. Below is a comparative analysis of BF1 with structurally related compounds:

PP2 (7-Benzyl-8-Methyl-2-Propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one)

  • Structural Differences: PP2 contains a pyrazolo-thiazolo-pyrimidinone core instead of a benzofuran ring, with a trifluoromethyl-phenylmethyl group enhancing steric bulk .

PP2’s mitochondrial depolarization suggests a distinct mechanism compared to BF1’s ROS-driven apoptosis. Both compounds show tumor selectivity and minimal hepatotoxicity .

N-(5-Ethylamino-2,5-Dihydro-1,3-thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide

  • Structural Differences : Features a 3-hydroxy-5-nitro-benzofuran group and carbohydrazide linker instead of a carboxamide .
  • The nitro group may confer redox activity, while the carbohydrazide moiety could influence solubility .

Polymer-Conjugated BF1 (Th1, Th3, Th5)

  • Structural Modifications : BF1 conjugated with PEG-based polymers (e.g., poly(VEP-co-GMA)-graft-mPEG) improves solubility and bioavailability .
  • Enhanced Activity : Polymer-BF1 complexes amplify antioxidant system modulation in lymphoma cells, suggesting synergistic effects between the drug and carrier .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Core Structure Key Substituents Primary Activity
BF1 Benzofuran-thiazole 3,5-Dimethyl, 5-benzyl ROS-mediated apoptosis
PP2 Pyrazolo-thiazolo-pyrimidinone Trifluoromethyl-phenylmethyl, 8-methyl Mitochondrial depolarization
Carbohydrazide Derivative Benzofuran-thiazole 3-Hydroxy-5-nitro, ethylamino Synthetic intermediate

Table 2: In Vitro Cytotoxicity and Mechanistic Effects

Compound Cancer Cell Line Effective Concentration (µM) Mechanism Selectivity for Cancer Cells
BF1 NK/Ly lymphoma 10–50 ↑ ROS, ↓ Bcl-2, nuclear fragmentation Yes
PP2 NK/Ly lymphoma 10–50 ↓ Mitochondrial potential, lysosomal activation Yes

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and relevant research findings.

Compound Overview

This compound features a thiazole ring fused with a benzofuran moiety , characterized by a benzyl group at the 5-position of the thiazole and a carboxamide functional group. This unique structure enhances its reactivity and biological activity due to the presence of nitrogen and sulfur atoms in the thiazole ring and the aromatic character provided by the benzofuran structure.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, inhibiting their activity. This interaction may affect critical biochemical pathways involved in cellular function and proliferation.
  • DNA Interaction : It has been suggested that this compound can interfere with DNA replication and transcription processes, potentially leading to cytotoxic effects in rapidly dividing cells.
  • Antimicrobial and Antifungal Properties : Preliminary studies have shown promise in its application as an antimicrobial and antifungal agent, although specific targets and mechanisms remain under investigation.

Cytotoxicity Studies

A significant body of research has focused on the cytotoxic effects of thiazole derivatives, including this compound. For instance:

  • A study highlighted the structure–activity relationship (SAR) of thiazole compounds, indicating that modifications at specific positions can enhance their cytotoxicity against cancer cell lines. The presence of electron-donating groups like methyl at certain positions was found to increase activity significantly .

Case Studies

Several case studies have evaluated the anticancer potential of compounds related to this compound:

StudyCompound TestedCell LineIC50 Value (µg/mL)Observations
Thiazole DerivativeA431 (human epidermoid carcinoma)< 10Significant cytotoxic activity observed
N-acylated ThiazolesNIH/3T3 (mouse embryoblast)12.5Selective cytotoxicity with minimal toxicity to normal cells
Benzothiazole DerivativesU251 (human glioblastoma)< 20Promising anticancer activity noted

Pharmacokinetics

The pharmacokinetic profile of this compound is not fully characterized. However, factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its efficacy and safety in therapeutic applications. Further studies are necessary to elucidate these parameters.

Q & A

Q. What experimental methods are recommended to assess the cytotoxic effects of this compound on cancer cells?

Cytotoxicity can be evaluated using fluorescence microscopy to measure mitochondrial membrane potential (e.g., rhodamine 123 or TMRM dyes) and electron microscopy to observe ultrastructural changes in organelles like mitochondria and nuclei. Polarographic methods with Clark electrodes are suitable for measuring oxygen consumption rates in isolated mitochondria . Apoptosis markers (e.g., Bax, Bcl-2) can be quantified via Western blotting or ELISA to confirm mechanistic pathways .

Q. How can researchers synthesize and validate derivatives of this compound for structure-activity relationship (SAR) studies?

Derivatives are typically synthesized via reactions such as chloroacetamide substitution with morpholine or ethyldiamine to form imidazole carboxamides . Purity is validated using HPLC (≥98%), and structural confirmation employs techniques like NMR, mass spectrometry, or X-ray crystallography (using SHELX for refinement) . Anticancer activity screening through the NCI Developmental Therapeutics Program (DTP) provides standardized cytotoxicity data .

Q. What in vitro models are appropriate for preliminary toxicity profiling?

Use non-cancerous cell lines (e.g., HEK 293 kidney cells or HaCaT keratinocytes) to assess selectivity. Liver homogenates from healthy and tumor-bearing mice can evaluate effects on antioxidant enzymes (e.g., catalase, SOD) and lipid peroxidation markers like TBA-reactive products .

Advanced Research Questions

Q. How does the compound affect mitochondrial bioenergetics, and how can conflicting data be resolved?

While polarography may show no immediate changes in oxygen consumption, fluorescence microscopy reveals mitochondrial membrane depolarization, particularly when the compound is conjugated with PEG-based nanoparticles (PEG-PN). This discrepancy suggests that structural damage (observed via electron microscopy) precedes measurable metabolic dysfunction . To resolve contradictions, combine real-time metabolic flux analysis (e.g., Seahorse XF) with super-resolution imaging to capture spatiotemporal dynamics .

Q. What strategies improve the compound’s bioavailability and tumor targeting while minimizing hepatotoxicity?

Conjugation with PEG-PN enhances delivery by circumventing hepatic metabolism, as shown in murine lymphoma models. Pharmacokinetic studies using LC-MS/MS can quantify tissue distribution, while hematological profiling (e.g., CBC) and liver enzyme assays (ALT/AST) monitor toxicity . Surface functionalization of nanoparticles with ligands (e.g., folate) may further enhance tumor specificity .

Q. How do pro-oxidant and antioxidant effects of the compound vary between tumor and normal tissues?

In lymphoma cells, the compound increases superoxide radicals and lipid peroxidation, but in healthy liver homogenates, it does not significantly alter catalase or glutathione peroxidase activity. Use redox-sensitive dyes (e.g., DCFH-DA for ROS) and gene expression profiling (e.g., Nrf2 pathway) to delineate tissue-specific responses .

Data Interpretation and Optimization

Q. How should researchers address inconsistencies in mitochondrial data between structural and functional assays?

Structural damage (e.g., cristae fragmentation) observed via electron microscopy may not immediately impair oxygen consumption due to compensatory mechanisms. Employ time-resolved assays: measure membrane potential (ΔΨm) and ATP synthase activity concurrently with ultrastructural analysis. Computational modeling (e.g., systems biology frameworks) can integrate multi-omics data to predict threshold effects .

Q. What computational tools are recommended for crystallographic refinement of this compound and its analogs?

SHELX programs (SHELXL, SHELXS) are standard for small-molecule refinement. For macromolecular interfaces (e.g., drug-target complexes), use PHENIX or REFMAC5 with high-resolution data. ORTEP-3 generates publication-quality thermal ellipsoid plots .

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